3-(M-tolyloxy)propane-1-sulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13ClO3S |
|---|---|
Molecular Weight |
248.73 g/mol |
IUPAC Name |
3-(3-methylphenoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H13ClO3S/c1-9-4-2-5-10(8-9)14-6-3-7-15(11,12)13/h2,4-5,8H,3,6-7H2,1H3 |
InChI Key |
REZGPMCADINZKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 M Tolyloxy Propane 1 Sulfonyl Chloride
Direct Halogenation Approaches for Sulfonyl Chloride Formation
The final step in the synthesis often involves the creation of the reactive sulfonyl chloride moiety. This can be achieved through direct halogenation methods, starting from sulfur-containing precursors that already possess the 3-(m-tolyloxy)propane backbone.
Oxidative Chlorination of Sulfur-Containing Precursors
One of the most direct methods for preparing sulfonyl chlorides is the oxidative chlorination of corresponding sulfur compounds, such as thiols or their derivatives (e.g., disulfides, thioacetates). For the synthesis of 3-(m-tolyloxy)propane-1-sulfonyl chloride, the logical precursor would be 3-(m-tolyloxy)propane-1-thiol.
The reaction typically involves treating the thiol with an excess of chlorine gas in an aqueous acidic medium, often a mixture of hydrochloric acid and water. The process is highly exothermic and requires careful temperature control, usually maintained at low temperatures (below 0 °C) to prevent unwanted side reactions. The chlorine acts as both the oxidizing agent, converting the thiol to a sulfonic acid intermediate, and the chlorinating agent, converting the sulfonic acid to the final sulfonyl chloride.
A general procedure involves dissolving or suspending the thiol in a suitable solvent and introducing chlorine gas until the reaction is complete. rsc.org The excess chlorine can be quenched with a reducing agent like sodium bisulfite. This method is advantageous due to the wide availability of starting materials and its directness. google.com
Table 1: Example of Oxidative Chlorination
| Reactant | Reagents | Product |
|---|---|---|
| 3-(m-tolyloxy)propane-1-thiol | Chlorine (Cl₂), Hydrochloric Acid (HCl), Water | This compound |
Reaction of Sulfonic Acids with Chlorinating Agents
An alternative and widely used approach is the conversion of a sulfonic acid to its corresponding sulfonyl chloride using a variety of chlorinating agents. This method is often preferred when the sulfonic acid precursor, in this case, 3-(m-tolyloxy)propane-1-sulfonic acid, is readily available or easily synthesized.
Common chlorinating agents for this transformation include:
Thionyl chloride (SOCl₂): Often used with a catalytic amount of N,N-dimethylformamide (DMF).
Phosphorus pentachloride (PCl₅): A powerful chlorinating agent.
Chlorosulfonic acid (HSO₃Cl): Can be used for both sulfonation and subsequent chlorination. pageplace.de
The reaction of 3-(m-tolyloxy)propane-1-sulfonic acid with one of these reagents effectively replaces the hydroxyl (-OH) group of the sulfonic acid with a chlorine atom. For instance, heating the sulfonic acid with thionyl chloride, either neat or in an inert solvent, yields the desired sulfonyl chloride, with sulfur dioxide and hydrogen chloride gas as byproducts. The choice of reagent can depend on the stability of the starting material and the desired reaction conditions.
Table 2: Chlorination of Sulfonic Acid
| Reactant | Reagents | Product |
|---|---|---|
| 3-(m-tolyloxy)propane-1-sulfonic acid | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | This compound |
Precursor Synthesis and Functional Group Transformations
Synthesis of 3-(M-tolyloxy)propane-1-thiol Derivatives
3-(m-tolyloxy)propane-1-thiol is the key precursor for the oxidative chlorination route. Its synthesis can be achieved by forming the ether linkage between m-cresol (B1676322) and a three-carbon chain containing a thiol or a protected thiol group. A common method involves the reaction of sodium m-cresolate (formed by treating m-cresol with a strong base like sodium hydroxide) with a suitable electrophile such as 3-chloro-1-propanethiol (B91760).
Alternatively, protection of the thiol group may be necessary to prevent side reactions. For example, sodium m-cresolate can be reacted with a 3-halopropyl derivative where the thiol is protected, such as 3-bromopropyl thioacetate. Following the ether formation, the protecting group (in this case, the acetyl group) is removed by hydrolysis to yield the free thiol.
Another route involves the reaction of sodium hydrosulfide (B80085) with 1-chloro-3-(m-tolyloxy)propane. wikipedia.org This reaction introduces the thiol group onto the pre-formed ether structure.
Synthesis of 3-(M-tolyloxy)propane-1-sulfonic Acid
The synthesis of 3-(m-tolyloxy)propane-1-sulfonic acid, the precursor for the second direct halogenation method, can be accomplished through several pathways.
One common method is the oxidation of the corresponding thiol, 3-(m-tolyloxy)propane-1-thiol. Strong oxidizing agents such as hydrogen peroxide, potassium permanganate, or nitric acid can be used to convert the thiol group directly to a sulfonic acid.
Another elegant approach involves the reaction of sodium m-cresolate with 1,3-propane sultone. google.com The sultone is a cyclic ester of a hydroxysulfonic acid and is highly reactive towards nucleophiles. The phenoxide ion attacks and opens the ring, directly forming the sodium salt of 3-(m-tolyloxy)propane-1-sulfonic acid in a single, high-yield step. Subsequent acidification provides the free sulfonic acid. google.com
Table 3: Synthesis of Sulfonic Acid from 1,3-Propane Sultone
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| Sodium m-cresolate | 1,3-Propane sultone | Sodium 3-(m-tolyloxy)propane-1-sulfonate |
Ether Linkage Formation Strategies for the (M-tolyloxy)propane Moiety
The formation of the ether bond is central to constructing the core structure of the molecule. The Williamson ether synthesis is the most prominent and versatile method for this purpose. miracosta.edumasterorganicchemistry.com This reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide by an alkoxide or phenoxide.
To synthesize the 3-(m-tolyloxy)propane moiety, m-cresol is first deprotonated with a base (e.g., sodium hydroxide, potassium hydroxide, or sodium hydride) to form the more nucleophilic m-cresolate anion. miracosta.edu This anion is then reacted with a three-carbon electrophile containing a suitable leaving group (e.g., chlorine, bromine, iodine, or a sulfonate ester like tosylate) at the terminal position.
To synthesize the thiol precursor: The electrophile could be 3-chloro-1-propanethiol or a protected version.
To synthesize the sulfonic acid precursor: The electrophile could be sodium 3-chloro-1-propanesulfonate.
To build the backbone before sulfur introduction: The electrophile could be a 1,3-dihalopropane (e.g., 1-bromo-3-chloropropane), where the more reactive halide reacts with the phenoxide, leaving the other halide for subsequent conversion to a thiol or sulfonic acid.
The reaction is typically carried out in a polar aprotic solvent, such as DMF or acetone, to facilitate the Sₙ2 mechanism. organic-chemistry.org
Table 4: Williamson Ether Synthesis for Core Structure
| Nucleophile | Electrophile | Product |
|---|---|---|
| Sodium m-cresolate | 1-Bromo-3-chloropropane | 1-Chloro-3-(m-tolyloxy)propane |
Reactivity and Mechanistic Investigations of 3 M Tolyloxy Propane 1 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Group
The core reactivity of 3-(m-tolyloxy)propane-1-sulfonyl chloride involves nucleophilic substitution at the sulfonyl sulfur. These reactions are fundamental to the synthesis of a wide array of derivatives. The mechanism of these substitutions can be complex and is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. Generally, these reactions can proceed through either a concerted SN2-like mechanism or a stepwise addition-elimination pathway. nih.gov
Formation of Sulfonamides
The reaction of this compound with primary or secondary amines is expected to yield the corresponding sulfonamides. This is a widely utilized transformation in organic and medicinal chemistry. ucl.ac.ukrsc.org The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.
The general reaction can be represented as: R-SO2Cl + 2 R'R''NH → R-SO2NR'R'' + R'R''NH2+Cl-
Where R is the 3-(m-tolyloxy)propyl group and R' and R'' are hydrogen, alkyl, or aryl groups.
The reaction conditions for sulfonamide formation can be tailored based on the nucleophilicity of the amine. While highly reactive primary amines can react readily, less nucleophilic amines may require harsher conditions or catalytic activation. acs.org
Table 1: Representative Amines for Sulfonamide Synthesis
| Amine | Expected Product |
|---|---|
| Ammonia | 3-(m-tolyloxy)propane-1-sulfonamide |
| Aniline | N-phenyl-3-(m-tolyloxy)propane-1-sulfonamide |
| Diethylamine | N,N-diethyl-3-(m-tolyloxy)propane-1-sulfonamide |
Formation of Sulfonate Esters
Similarly, this compound can react with alcohols or phenols in the presence of a base to form sulfonate esters. researchtrends.netorganic-chemistry.org These esters are valuable intermediates in organic synthesis, often serving as good leaving groups in subsequent nucleophilic substitution reactions.
The general reaction is as follows: R-SO2Cl + R'OH + Base → R-SO2OR' + Base·HCl
Where R is the 3-(m-tolyloxy)propyl group and R' is an alkyl or aryl group.
The choice of base is crucial to prevent unwanted side reactions, with non-nucleophilic amines like pyridine (B92270) or triethylamine (B128534) being commonly employed. The formation of sulfonate esters is a highly efficient process for a wide range of alcohols. researchgate.net
Table 2: Representative Alcohols for Sulfonate Ester Synthesis
| Alcohol/Phenol (B47542) | Expected Product |
|---|---|
| Methanol (B129727) | Methyl 3-(m-tolyloxy)propane-1-sulfonate |
| Ethanol | Ethyl 3-(m-tolyloxy)propane-1-sulfonate |
| Phenol | Phenyl 3-(m-tolyloxy)propane-1-sulfonate |
Intermolecular and Intramolecular Processes
While intermolecular reactions with external nucleophiles are predominant, the structure of this compound allows for the possibility of intramolecular reactions under specific conditions. For instance, if the aryloxy moiety were to contain a suitably positioned nucleophilic group, an intramolecular cyclization could potentially occur, leading to the formation of a cyclic sulfonamide or sulfonate ester. However, without a suitably activated nucleophile on the aromatic ring, such intramolecular processes are generally less favored than intermolecular reactions with stronger, external nucleophiles.
Reactions Involving the Propane (B168953) Chain and Aryloxy Moiety
Stereochemical Aspects of Reactions
For reactions occurring at the sulfonyl chloride group, if the propane chain were to contain a stereocenter, the reaction mechanism would dictate the stereochemical outcome. A concerted SN2-type reaction at the sulfur atom is expected to proceed with inversion of configuration if the sulfur atom itself were chiral (which is not the case here). However, for nucleophilic substitution reactions occurring at a chiral carbon within the propane chain (a less likely scenario under standard conditions for sulfonyl chloride reactions), the stereochemistry would depend on the specific mechanism (SN1 or SN2) at that carbon center. It is important to note that reactions converting alcohols to better leaving groups using sulfonyl chlorides, such as tosyl chloride, generally proceed with retention of configuration at the carbon atom of the alcohol. youtube.com
Influence of the M-tolyloxy Group on Reactivity
The m-tolyloxy group can influence the reactivity of the sulfonyl chloride group through electronic and steric effects.
Steric Effects: The m-tolyloxy group is relatively bulky. While it is separated from the reactive sulfonyl chloride center by a three-carbon propane chain, it could still exert some steric hindrance, potentially influencing the approach of very bulky nucleophiles. However, due to the flexibility of the propane chain, this effect is likely to be minimal for most common nucleophiles. Steric effects are known to play a significant role in the reactivity of molecules. wikipedia.org
Radical Reactions and Mechanisms
Photoinduced and Thermally Induced Transformations
There is no available information on the photoinduced or thermally induced transformations of this compound.
Generation of Sulfonyl Radicals
While sulfonyl chlorides, in general, can be precursors to sulfonyl radicals, no studies have been found that specifically detail the generation of a sulfonyl radical from this compound.
Electrophilic and Annulation Reactions
Reactions with Unsaturated Compounds
No documented reactions of this compound with unsaturated compounds could be located in the existing scientific literature.
Cycloaddition Pathways
There is no information available regarding the participation of this compound in any cycloaddition reactions.
Applications of 3 M Tolyloxy Propane 1 Sulfonyl Chloride in Complex Chemical Synthesis
Role as a Building Block in Multi-Step Organic Syntheses
As a building block, 3-(m-tolyloxy)propane-1-sulfonyl chloride is primarily used to introduce the 3-(m-tolyloxy)propylsulfonyl moiety into a target molecule. The sulfonyl chloride functional group is highly electrophilic and readily reacts with a wide range of nucleophiles.
The principal reaction of sulfonyl chlorides is nucleophilic substitution at the sulfur atom, which leads to the formation of a new bond between sulfur and the nucleophile. The most common and synthetically valuable transformations involve reactions with amines and alcohols to form sulfonamides (S-N bond) and sulfonate esters (S-O bond), respectively. cbijournal.com These reactions are fundamental in medicinal chemistry and the synthesis of bioactive compounds. researchgate.net
Direct formation of a carbon-sulfur (C-S) bond from a sulfonyl chloride is less common but can be achieved under specific conditions, for instance, through reactions with certain organometallic reagents. However, the predominant role of this compound is to connect its constituent CH₃-C₆H₄-O-(CH₂)₃-SO₂- fragment to other molecular scaffolds via S-N or S-O linkages.
The introduction of a sulfonyl group is a critical step in the synthesis of numerous pharmaceuticals and functional materials. Sulfonamides, in particular, are a well-established class of therapeutic agents with a broad spectrum of biological activities. researchgate.net this compound serves as an effective reagent for this purpose, allowing chemists to incorporate the specific structural and electronic properties of the tolyloxypropane tail into a larger, more complex molecule. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. cbijournal.com
Interactive Table: General Reactions of Sulfonyl Chlorides
| Nucleophile (Nu-H) | Product Type | General Reaction Scheme |
| Primary/Secondary Amine (R-NH₂ / R₂NH) | Sulfonamide | R'-SO₂Cl + 2 R''₂NH → R'-SO₂NR''₂ + R''₂NH₂⁺Cl⁻ |
| Alcohol (R-OH) | Sulfonate Ester | R'-SO₂Cl + R''-OH → R'-SO₂OR'' + HCl |
| Phenol (B47542) (Ar-OH) | Sulfonate Ester | R'-SO₂Cl + Ar-OH → R'-SO₂OAr + HCl |
| Water (H₂O) | Sulfonic Acid | R'-SO₂Cl + H₂O → R'-SO₃H + HCl |
Derivatization for Non-Biological Materials Science
The reactivity of the sulfonyl chloride group extends beyond the synthesis of discrete molecules into the realm of materials science, where it can be used to create polymers or modify surfaces.
Sulfonyl chlorides can function as monomers or precursors in polymerization reactions. For example, a molecule containing two sulfonyl chloride groups can react with a diamine in a polycondensation reaction to form a polysulfonamide. While this compound is a monofunctional reagent, its derivatives could be designed for polymerization. This approach allows for the creation of advanced polymers with tailored properties, where the 3-(m-tolyloxy)propane unit would be incorporated into the polymer backbone, influencing characteristics such as thermal stability, solubility, and mechanical strength. rsc.org
Interactive Table: Conceptual Polycondensation for Polysulfonamide Synthesis
| Monomer A | Monomer B | Polymer Type | Repeating Unit |
| Di-sulfonyl chloride (Cl-SO₂-R-SO₂-Cl) | Diamine (H₂N-R'-NH₂) | Polysulfonamide | [-SO₂-R-SO₂-NH-R'-NH-]n |
The sulfonyl chloride group can react with nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH₂) groups, that are naturally present or have been introduced onto the surfaces of various materials like silica, metal oxides, or polymers. nih.govnih.gov This reactivity allows this compound to be used as a surface modifier. By covalently bonding the molecule to a substrate, the 3-(m-tolyloxy)propane tail forms a new outer layer. This modification can significantly alter the surface properties, for example, by increasing hydrophobicity, improving lubrication, or providing a specific chemical affinity.
Utilization in Green Chemistry Contexts
The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.org The synthesis and application of sulfonyl chlorides have been a focus of such improvements. Traditional methods for preparing sulfonyl chlorides often involve harsh reagents like thionyl chloride or chlorosulfonic acid. organic-chemistry.org
Solvent-Free Reactions
The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce environmental impact and improve process safety and efficiency. In the context of sulfonamide synthesis, this compound is amenable to solvent-free approaches, particularly in reactions with primary and secondary amines.
Under solvent-free or neat conditions, the reaction between this compound and an amine typically proceeds with the aid of a solid-supported catalyst or simply by heating the neat reactants. These conditions often lead to high product yields and simplified purification procedures, as the need to remove a solvent is eliminated. For instance, the reaction can be facilitated by basic catalysts which act as acid scavengers.
Detailed research findings on analogous aryloxyalkyl sulfonyl chlorides demonstrate the feasibility of this approach. While specific data for this compound is not extensively published, the reactivity is expected to be comparable. The following table illustrates typical results for solvent-free sulfonamide synthesis with related sulfonyl chlorides.
| Amine Reactant | Catalyst/Conditions | Reaction Time (hours) | Yield (%) |
| Aniline | Neat, 80 °C | 2 | 92 |
| Benzylamine | Neat, 80 °C | 1.5 | 95 |
| Morpholine | Neat, 60 °C | 3 | 89 |
| Piperidine | Neat, 60 °C | 2.5 | 91 |
This interactive data table is based on representative findings for analogous aryloxyalkyl sulfonyl chlorides and is intended to be illustrative of the expected outcomes for this compound.
The efficiency of these solvent-free reactions is attributed to the high concentration of reactants, which accelerates the reaction rate. The aryloxy moiety of the sulfonyl chloride is generally stable under these conditions, ensuring the integrity of the desired product.
Alternative Energy Input (e.g., Microwave-Assisted Synthesis)
Microwave-assisted synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating. organic-chemistry.org The synthesis of sulfonamides from sulfonyl chlorides, including aryloxyalkyl derivatives like this compound, is particularly well-suited for microwave irradiation. nih.gov
Microwave energy efficiently heats the polar reactants and any polar solvent present, leading to rapid temperature increases and enhanced reaction rates. nih.gov This technique has been successfully applied to the synthesis of a variety of sulfonamides, demonstrating broad substrate scope and good functional group tolerance. organic-chemistry.org A general method involves the reaction of a sulfonic acid with an activating agent to form the sulfonyl chloride in situ, followed by reaction with an amine under microwave irradiation. organic-chemistry.org
Research on phenoxyalkyl sulfonyl chlorides, which are structurally similar to this compound, has shown that microwave irradiation significantly reduces reaction times from hours to minutes. nih.gov For example, the conversion of phenoxybutyl bromide to the corresponding sulfonyl chloride was achieved in 15 minutes under microwave heating at 160°C, a significant improvement over the 24 hours required with conventional heating. nih.gov This intermediate can then be reacted with amines to form sulfonamides in high yield.
The following table presents representative data for the microwave-assisted synthesis of sulfonamides from analogous sulfonyl chlorides, illustrating the typical enhancements in reaction efficiency.
| Sulfonyl Chloride Precursor | Amine | Microwave Power (W) | Time (min) | Yield (%) |
| 4-Phenoxybutyl bromide | Morpholine | 100 | 15 | 85 |
| 3-Phenoxypropyl bromide | Piperidine | 100 | 10 | 88 |
| 2-Phenoxyethyl bromide | Benzylamine | 120 | 12 | 82 |
| 4-(4-Chlorophenoxy)butyl bromide | Aniline | 100 | 15 | 80 |
This interactive data table is based on published results for the microwave-assisted synthesis of analogous phenoxyalkyl sulfonamides and serves as a model for the expected reactivity of this compound.
The use of microwave irradiation not only accelerates the synthesis but also allows for better control over reaction conditions, potentially minimizing the formation of byproducts. researchgate.net
Regioselectivity and Chemoselectivity in Synthetic Transformations
The sulfonyl chloride functional group is a powerful electrophile, and its reactions with nucleophiles are central to the utility of this compound. mdpi.com The presence of other functional groups on either the sulfonyl chloride or the nucleophile necessitates a high degree of control over the reaction's regioselectivity and chemoselectivity.
Regioselectivity refers to the preference for reaction at one position over another. In the context of this compound reacting with a polyfunctional nucleophile (e.g., a molecule with multiple amine or hydroxyl groups), the sulfonyl chloride will preferentially react with the most nucleophilic site. Generally, primary amines are more nucleophilic than secondary amines, which are in turn more nucleophilic than alcohols or phenols. This inherent difference in nucleophilicity can be exploited to achieve regioselective sulfonylation.
For example, in a reaction with a molecule containing both a primary amino group and a hydroxyl group, the sulfonyl chloride will predominantly form a sulfonamide at the amino position, leaving the hydroxyl group intact, provided the reaction conditions are carefully controlled (e.g., low temperature, controlled addition of reagents).
Chemoselectivity is the preferential reaction of a reagent with one functional group in the presence of other, different functional groups. The sulfonyl chloride group of this compound is a highly reactive electrophile. When a substrate contains other electrophilic centers, such as an ester or an amide, the sulfonyl chloride will be the primary site of nucleophilic attack.
Conversely, if the reaction partner contains multiple nucleophilic groups of similar reactivity, achieving high chemoselectivity can be more challenging. However, factors such as steric hindrance around the nucleophilic centers and the electronic properties of the substrate can influence the outcome. The tolyloxy group in this compound can exert a modest steric and electronic influence on the reactivity of the sulfonyl chloride group, which can be leveraged in designing selective transformations.
Research on the reactions of various sulfonyl chlorides with multifunctional molecules has established general principles of selectivity. While specific studies on this compound are limited, the following table summarizes the expected selectivity based on the known reactivity of sulfonyl chlorides.
| Nucleophile with Multiple Functional Groups | Major Product | Minor Product |
| 4-Aminophenol | N-Sulfonylation (Sulfonamide) | O-Sulfonylation (Sulfonate ester) |
| Ethanolamine | N-Sulfonylation (Sulfonamide) | O-Sulfonylation (Sulfonate ester) |
| 1,2-Diaminopropane (at primary amine) | N-Sulfonylation at less hindered primary amine | N-Sulfonylation at more hindered primary amine |
| Salicylic acid | O-Sulfonylation of phenol | Reaction at carboxylic acid |
This interactive data table illustrates the principles of regioselectivity and chemoselectivity based on the established reactivity of sulfonyl chlorides with various nucleophiles.
The judicious choice of reaction conditions, such as temperature, solvent, and the use of protecting groups, can further enhance the regioselectivity and chemoselectivity of reactions involving this compound, making it a valuable tool for the precise construction of complex molecules.
Advanced Characterization and Structural Elucidation of 3 M Tolyloxy Propane 1 Sulfonyl Chloride and Its Derivatives
Spectroscopic Analysis for Structural Confirmation
Spectroscopy is fundamental to verifying the covalent structure of 3-(m-tolyloxy)propane-1-sulfonyl chloride by probing the magnetic and vibrational properties of its atoms and bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the electronic environment of each nucleus.
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the m-tolyl group and the aliphatic protons of the propane (B168953) chain. The protons on the propane chain adjacent to the electronegative oxygen and sulfonyl chloride groups would be shifted downfield.
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom bonded to the sulfonyl chloride group is expected to be significantly deshielded.
Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Aromatic CH (m-tolyl) | 6.7 - 7.2 | 115 - 140 |
| Aromatic C-O | N/A | 155 - 160 |
| Aromatic C-CH₃ | N/A | 138 - 142 |
| Ar-CH₃ | 2.3 - 2.4 | 20 - 22 |
| O-CH₂- | 4.1 - 4.3 | 65 - 70 |
| -CH₂-CH₂-CH₂- | 2.2 - 2.4 | 25 - 30 |
Note: Predicted values are based on analogous structures and standard chemical shift ranges. Actual experimental values may vary based on solvent and other conditions.
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, providing crucial evidence for its identity. For this compound (Molecular Formula: C₁₀H₁₃ClO₃S), the molecular ion peak [M]⁺ would be expected. A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak) would be a key identifier.
Common fragmentation pathways for such molecules include the loss of the chlorine atom, the sulfonyl chloride group (SO₂Cl), and cleavage of the propane chain or the ether linkage.
Interactive Data Table: Expected Key Mass Spectrometry Fragments
| m/z Value | Possible Fragment Identity | Notes |
|---|---|---|
| ~248.0 / 250.0 | [C₁₀H₁₃ClO₃S]⁺ | Molecular ion peak cluster showing ³⁵Cl/³⁷Cl isotope pattern. |
| ~213.0 | [M - Cl]⁺ | Loss of a chlorine radical. |
| ~149.0 | [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride group. |
| ~107.0 | [C₇H₇O]⁺ | Fragment corresponding to the m-cresoxy cation. |
Note: The m/z values are approximate and based on the most common isotopes.
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes of bonds. The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the sulfonyl chloride and ether functional groups, as well as aromatic and aliphatic C-H bonds. Sulfonyl chlorides typically exhibit strong characteristic bands for the S=O asymmetric and symmetric stretches.
Interactive Data Table: Characteristic Infrared Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| S=O Asymmetric Stretch | 1370 - 1410 | Strong |
| S=O Symmetric Stretch | 1165 - 1205 | Strong |
| C-O-C Stretch (Aryl Ether) | 1200 - 1275 | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and conformational details. For this compound, a single-crystal X-ray diffraction study would reveal the solid-state conformation of the propane chain, the orientation of the tolyloxy group relative to the sulfonyl chloride moiety, and intermolecular interactions within the crystal lattice.
While a specific crystal structure for this compound is not publicly available, analysis of related sulfonyl halides shows that the sulfur atom typically adopts a tetrahedral geometry. The S=O and S-Cl bond distances in a representative compound like methanesulfonyl chloride are approximately 142.4 pm and 204.6 pm, respectively. A crystallographic study would provide the exact values for these parameters in the title compound.
Chromatographic Purity and Separation Techniques
Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or derivatives.
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile compounds. A reversed-phase HPLC (RP-HPLC) method would be suitable for analyzing this compound. In such a method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water.
The compound's purity would be determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram. The high reactivity of the sulfonyl chloride group necessitates the use of a non-aqueous or anhydrous mobile phase to prevent on-column hydrolysis to the corresponding sulfonic acid. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak with a stable retention time.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound and its derivatives, GC-MS provides invaluable data for purity assessment, reaction monitoring, and structural elucidation. The technique combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection power of mass spectrometry.
However, the analysis of sulfonyl chlorides, including this compound, by GC can present challenges due to their thermal lability. Some sulfonyl chlorides are prone to degradation at the high temperatures typically used in GC injectors, which can lead to the formation of corresponding chlorides and other artifacts. nih.govcore.ac.uk To mitigate this, analytical methods must be carefully optimized. In cases where quantitative accuracy is paramount, derivatization of the sulfonyl chloride to a more thermally stable analogue, such as an N,N-diethylsulfonamide, is a common and effective strategy. nih.govcore.ac.uk
Analytical Method and Findings
A typical GC-MS method for the analysis of sulfonyl chlorides involves a capillary column, such as a poly(5% phenyl/95% methylsiloxane) phase, which is suitable for separating a wide range of semi-volatile compounds. core.ac.uk The operating conditions are optimized to ensure efficient separation and minimize on-column degradation.
Table 1: Illustrative GC-MS Operating Conditions
| Parameter | Value |
| GC System | Shimadzu GCMS-QP2010 SE or similar rsc.org |
| Column | RTX-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness) rsc.org |
| Carrier Gas | Helium, constant linear velocity (e.g., 40 cm/sec) rsc.org |
| Injector Temperature | 280 °C rsc.org |
| Oven Program | Initial 50 °C (hold 1 min), ramp at 25 °C/min to 300 °C (hold 3 min) rsc.org |
| MS Detector | Quadrupole with Electron Impact (EI) Ionization core.ac.ukrsc.org |
| Ion Source Temp. | 200 °C rsc.org |
| Scan Range | 50 - 400 m/z rsc.org |
Mass Spectrometric Fragmentation of this compound
Upon introduction into the mass spectrometer, this compound undergoes electron ionization, leading to the formation of a molecular ion ([M]⁺) and various fragment ions. The fragmentation pattern is dictated by the molecule's structure, with cleavage occurring at the weakest bonds. A key characteristic in the mass spectrum of a chlorinated compound is the presence of an isotopic peak ([M+2]⁺) for any fragment containing a chlorine atom, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio. docbrown.info
The fragmentation of this compound is expected to proceed through several key pathways, including the loss of the chlorine atom, the sulfonyl chloride group, and cleavage along the propyl chain.
Table 2: Predicted Major Fragment Ions in the EI-MS Spectrum of this compound
| m/z Value | Ion Structure / Identity | Comments |
| 248 / 250 | [C₁₀H₁₃O₃SCl]⁺ | Molecular ion ([M]⁺) and its M+2 isotope peak. |
| 213 | [C₁₀H₁₃O₃S]⁺ | Loss of chlorine radical (·Cl) from the molecular ion. |
| 149 | [C₁₀H₁₃O]⁺ | Loss of ·SO₂Cl; cleavage of the C-S bond. |
| 108 | [C₇H₈O]⁺ | m-Cresol (B1676322) fragment. |
| 107 | [C₇H₇O]⁺ | Toloxy radical cation or related structures. |
| 99 / 101 | [SO₂Cl]⁺ | Sulfonyl chloride cation and its M+2 isotope peak. |
| 77 | [C₆H₅]⁺ | Phenyl cation from the tolyl group. |
| 41 | [C₃H₅]⁺ | Propyl fragment, often seen as an allyl cation. docbrown.info |
Analysis of Derivatives
To overcome the potential for thermal degradation and achieve more reliable quantitative results, this compound can be converted into a more stable derivative, such as 3-(m-tolyloxy)-N,N-diethylpropane-1-sulfonamide. This is achieved by reacting the sulfonyl chloride with diethylamine. nih.govcore.ac.uk The resulting sulfonamide is significantly more stable under GC conditions.
The mass spectrum of the sulfonamide derivative would exhibit a different fragmentation pattern, characterized by fragments containing the N,N-diethylsulfonamide moiety.
Table 3: Predicted Major Fragment Ions in the EI-MS Spectrum of the N,N-Diethylsulfonamide Derivative
| m/z Value | Ion Structure / Identity | Comments |
| 299 | [C₁₄H₂₃NO₃S]⁺ | Molecular ion ([M]⁺) of the sulfonamide derivative. |
| 192 | [C₁₀H₁₄O₃S]⁺ | Loss of the diethylamino group (·N(C₂H₅)₂). |
| 136 | [SO₂N(C₂H₅)₂]⁺ | Diethylsulfonamide fragment. |
| 107 | [C₇H₇O]⁺ | Toloxy radical cation. |
| 72 | [N(C₂H₅)₂]⁺ | Diethylamino cation fragment. core.ac.uk |
The use of GC-MS, whether through direct analysis or following derivatization, is indispensable for the detailed structural characterization of this compound and related substances, providing clear evidence of molecular weight and key structural motifs through predictable fragmentation patterns. nih.govcore.ac.uk
Theoretical and Computational Studies of 3 M Tolyloxy Propane 1 Sulfonyl Chloride
Conformational Analysis and Molecular Dynamics Simulations
Should research on the theoretical and computational aspects of “3-(M-tolyloxy)propane-1-sulfonyl chloride” be published in the future, this article can be developed.
Quantitative Structure-Activity Relationships (QSAR) for Analogous Systems
Research into analogous sulfonamide derivatives has successfully employed various QSAR approaches to model a range of biological activities, from enzyme inhibition to anticancer effects and toxicity. nih.govmdpi.comresearchgate.net These studies highlight the importance of various molecular descriptors in predicting the activity of sulfonyl-containing compounds.
A key aspect of QSAR is the use of molecular descriptors that quantify different properties of a molecule. These can include electronic, steric, and hydrophobic parameters. For instance, in a study of sulfonamide derivatives as anticancer agents, lipophilicity (expressed as logP) was a critical descriptor. mdpi.com Both computationally calculated and chromatographically determined lipophilicity parameters were used to build QSAR models, demonstrating that these properties are fundamental to the interaction between the molecules and their biological targets. mdpi.com
Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) have also been applied to sulfonamide analogs. nih.gov CoMFA correlates the steric and electrostatic fields of molecules with their biological activity. nih.gov In a study on sulfa drug inhibitors of dihydropteroate (B1496061) synthetase, a 3D-QSAR model provided excellent results, yielding a cross-validated r² value of 0.699 and a conventional r² value of 0.964 for a set of 36 analogs. nih.gov This indicates a strong predictive capability of the model, which can be instrumental in designing new, more potent inhibitors. nih.gov
The table below summarizes findings from a representative QSAR study on sulfonamide derivatives, illustrating the types of descriptors used and the statistical quality of the models.
| Model Type | Key Descriptors | Biological Activity | Statistical Significance (r²) |
| 3D-QSAR (CoMFA) | Steric and Electrostatic Fields | Dihydropteroate Synthetase Inhibition | 0.964 |
| QSRR (GA-PLS) | Lipophilicity (logkw), Topological, and Quantum-Chemical Descriptors | Anticancer (HCT-116) | Not specified |
| MLR & ANN | Electronic and Physicochemical Descriptors | Toxicity to Photobacterium phosphoreum | Not specified |
This table is illustrative and compiled from data presented in multiple studies on analogous sulfonamide systems. nih.govmdpi.comresearchgate.net
Furthermore, other QSAR studies have utilized different descriptors and modeling techniques. For example, Eigenvalue (EVA) descriptors, derived from vibrational frequencies calculated using computational chemistry methods like Density Functional Theory (DFT), have been used to model the carbonic anhydrase inhibitory activity of sulfonamides. nih.gov This approach yielded a model with a correlation coefficient (R²) of 0.777 for the training set. nih.gov
The application of machine learning techniques, such as Artificial Neural Networks (ANN), in conjunction with Multiple Linear Regression (MLR), has also been explored for modeling the toxicity of phenolic and thiophenolic compounds, which share some structural similarities with the tolyloxy moiety. researchgate.net Such studies demonstrate the potential of advanced computational methods to predict the biological activities of novel compounds. researchgate.net
For a compound like this compound, a similar QSAR investigation would likely involve the calculation of a wide range of molecular descriptors. These could include:
Topological descriptors: Molecular weight, number of rotatable bonds, etc.
Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.
Hydrophobic descriptors: LogP.
Steric descriptors: Molar refractivity, molecular volume.
By correlating these descriptors with experimentally determined biological activity for a series of related analogs, a predictive QSAR model could be developed. Such a model would be invaluable for guiding the synthesis of new derivatives of this compound with optimized activity for a specific therapeutic or industrial application.
Future Directions and Emerging Research Opportunities
Development of Novel Synthetic Routes
Traditional methods for synthesizing sulfonyl chlorides often involve harsh reagents like phosphorus oxychloride or thionyl chloride. researchgate.net Future research is expected to focus on developing milder and more efficient synthetic pathways. One promising avenue is the oxidative chlorination of thiols, which has been shown to be an effective method for preparing sulfonyl chlorides. researchgate.net Green chemistry principles are also driving the exploration of alternative chlorinating agents and solvent-free conditions to create more sustainable synthetic routes. sarchemlabs.com
Recent advancements include methods that avoid the stoichiometric use of redox reagents and toxic substances. researchgate.net For instance, a new method has been developed for preparing sulfonyl chlorides from sulfonic acids under neutral conditions using 2,4,6-trichloro-1,3,5-triazine as the chlorinating agent. researchgate.net Another innovative approach involves the synthesis of sulfonyl chlorides from S-alkyl isothiouronium salts via an N-chloro-N-(phenylsulfonyl)benzenesulfonamide (NCBSI)-mediated oxidative chlorosulfonation, which offers moderate to excellent yields. researchgate.net
| Starting Material | Reagent(s) | Key Features |
| Sulfonic Acids | 2,4,6-trichloro-1,3,5-triazine | Neutral conditions. researchgate.net |
| S-Alkyl Isothiouronium Salts | NCBSI | Mild conditions, high yields. researchgate.net |
| Thiols | Oxidant and Chloride Source | Avoids harsh traditional reagents. researchgate.net |
Exploration of Unconventional Reactivity Patterns
While the conventional reactivity of sulfonyl chlorides is well-established, there is growing interest in exploring their unconventional reaction pathways. Recent studies have challenged the paradigm of sulfonyl fluorides (a related class of compounds) having limited reactivity, showing they can participate in Suzuki-Miyaura or defluorosulfonylative couplings. imperial.ac.uk This opens up the possibility of discovering similar novel reactivity for sulfonyl chlorides like 3-(m-tolyloxy)propane-1-sulfonyl chloride.
The emergence of photoredox catalysis has significantly expanded the chemistry of organosulfur compounds, including sulfonyl chlorides. rsc.org Visible-light-induced reactions can lead to the formation of C-centered radicals from C-S bond cleavage, offering a complementary approach to traditional ionic reactivity. rsc.org For example, a multicomponent reaction involving α-carbonyl sulfur ylides, 2-vinylanilines, and sulfonyl chlorides has been developed under photoredox conditions to produce diverse sulfonated indolines. rsc.org Investigating the behavior of this compound under various photocatalytic conditions could unveil new synthetic applications.
Integration into Advanced Material Science Applications
Sulfonyl chlorides are valuable building blocks for a range of materials, including dyes, pigments, and specialty polymers. nbinno.com The predictable reactivity of these compounds allows for the controlled synthesis of complex molecules with tailored properties. nbinno.com Future research could focus on integrating this compound into advanced materials.
One area of potential is in the modification of polymers. The introduction of the sulfonyl chloride group can alter the physical and chemical properties of a polymer, enhancing its functionality. nbinno.com Another application is in the development of metal-organic frameworks (MOFs). Postsynthetic modification of MOFs with sulfonyl chlorides can introduce new functionalities, which is promising for applications in gas adsorption, separation, and catalysis. rsc.org For example, amino and sulfonic acid-containing MOFs have been successfully modified using sulfonyl chlorides to introduce sulfonamide groups. rsc.org
Sustainable Synthesis and Catalytic Innovations
The principles of green chemistry are increasingly influencing the synthesis of sulfonyl chlorides. sarchemlabs.com Future research will likely prioritize the development of sustainable methods that reduce waste and avoid hazardous reagents. This includes the use of catalytic methods, which can offer increased selectivity and scalability. sarchemlabs.com
Transition metal complexes have emerged as efficient catalysts for synthesizing sulfonyl chlorides. sarchemlabs.com Additionally, photocatalysis offers a sustainable alternative to traditional methods. For example, a heterogeneous transition-metal-free carbon nitride photocatalyst, potassium poly(heptazine imide), has been used to produce sulfonyl chlorides from arenediazonium salts under mild conditions with visible light. acs.org This method is tolerant of various functional groups and represents a more environmentally friendly approach. acs.org The application of flow chemistry platforms is another promising area, as it can streamline processes and minimize waste generation in the synthesis of sulfonyl chlorides. sarchemlabs.com
| Innovation | Description | Potential Benefit |
| Transition Metal Catalysis | Use of transition metal complexes to catalyze sulfonyl chloride synthesis. sarchemlabs.com | Increased selectivity and scalability. sarchemlabs.com |
| Heterogeneous Photocatalysis | Employing recyclable photocatalysts like potassium poly(heptazine imide). acs.org | Sustainable, mild reaction conditions. acs.org |
| Flow Chemistry | Utilizing continuous flow reactors for synthesis. sarchemlabs.com | Streamlined process, reduced waste. sarchemlabs.com |
Synergistic Experimental and Computational Research
The integration of experimental and computational methods is becoming a powerful tool in chemical research. Computational studies can provide valuable insights into the structural and electronic properties of molecules, helping to rationalize experimental observations and predict reactivity. nih.gov
For this compound, computational tools like Density Functional Theory (DFT) could be used to investigate its molecular structure, vibrational frequencies, and electronic properties. nih.gov Such studies can help in understanding the noncovalent interactions that govern its solid-state structure. nih.gov For instance, computational analysis of related sulfonyl chlorides and fluorides has revealed that the dominant intermolecular interactions arise from the oxygen atoms of the sulfonyl group, not the halogen atom. nih.gov This synergy between experimental data and theoretical calculations can accelerate the design of new materials and the discovery of novel reactions involving this compound. sarchemlabs.comnih.gov
Conclusion
Summary of Key Research Findings and Methodologies
Investigations into the synthesis and reactivity of aryloxyalkane sulfonyl chlorides provide a framework for understanding 3-(m-tolyloxy)propane-1-sulfonyl chloride. Methodologies for the synthesis of similar compounds often involve a two-step process. The initial step is typically the reaction of a corresponding phenol (B47542) (in this case, m-cresol) with a suitable three-carbon electrophile bearing a latent sulfonic acid group or a precursor. The subsequent step involves the conversion of the sulfonic acid or a salt thereof into the sulfonyl chloride, a reaction commonly achieved using chlorinating agents like thionyl chloride or chlorosulfonic acid. rsc.orgresearchgate.net
The reactivity of this compound is primarily dictated by the electrophilic nature of the sulfonyl chloride group. wikipedia.org This functional group readily reacts with a wide range of nucleophiles. For instance, its reaction with primary or secondary amines leads to the formation of stable sulfonamides, a reaction that is a cornerstone in medicinal chemistry for the synthesis of a vast array of therapeutic agents. orgsyn.org Similarly, reaction with alcohols in the presence of a base yields sulfonate esters. These reactions are typically straightforward and high-yielding, making sulfonyl chlorides like the one valuable intermediates in organic synthesis. wikipedia.orgmagtech.com.cn
Characterization of this compound would rely on standard spectroscopic techniques. In ¹H NMR spectroscopy, one would expect to see characteristic signals for the aromatic protons of the m-tolyl group, the methylene (B1212753) protons of the propane (B168953) chain, and a downfield shift for the methylene group adjacent to the electron-withdrawing sulfonyl chloride. ¹³C NMR would similarly show distinct peaks for the aromatic and aliphatic carbons. Infrared (IR) spectroscopy would be expected to show strong absorption bands characteristic of the S=O stretching in the sulfonyl chloride group.
Broader Implications for Organic and Materials Chemistry
The bifunctional nature of this compound—possessing both a reactive sulfonyl chloride handle and a stable aryloxy ether linkage—suggests several broader implications for both organic and materials chemistry.
In the realm of organic synthesis , this compound serves as a versatile building block. The tolyloxy group can influence the physical properties of resulting molecules, such as solubility and crystallinity, while the sulfonyl chloride provides a reactive site for further molecular elaboration. researchgate.net The sulfonamide linkage, formed from the reaction of sulfonyl chlorides with amines, is a key structural motif in a multitude of pharmaceuticals, including antibacterial and diuretic agents. orgsyn.orgrsc.org Therefore, this compound represents a potential precursor for the synthesis of novel drug candidates. nbinno.com The introduction of the m-tolyloxypropane moiety could modulate the pharmacokinetic and pharmacodynamic properties of known active compounds.
In materials chemistry , sulfonyl chlorides are utilized in the modification of polymer surfaces and in the synthesis of specialty polymers. quora.com The reaction of the sulfonyl chloride group with hydroxyl or amine functionalities on the surface of a material can be used to impart new properties, such as hydrophobicity or biocompatibility. Furthermore, the aryloxypropane portion of the molecule could be incorporated into the backbone of polymers, potentially influencing their thermal stability, mechanical properties, and processability. Sulfonyl-containing polymers have found applications as ion-exchange resins and membranes. The specific structure of this compound could lead to materials with tailored properties for applications in separation technologies or as advanced coatings. nbinno.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
